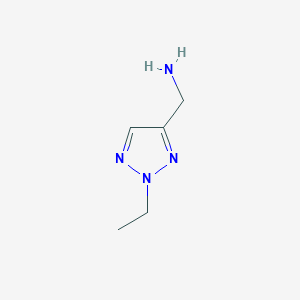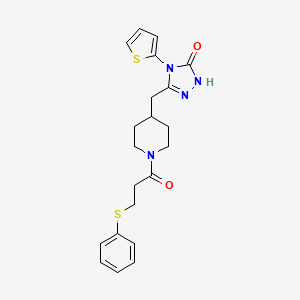![molecular formula C25H21F2N3O2S B2972516 4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 443333-51-5](/img/structure/B2972516.png)
4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide is a useful research compound. Its molecular formula is C25H21F2N3O2S and its molecular weight is 465.52. The purity is usually 95%.
BenchChem offers high-quality 4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Theranostic Drug-Delivery Vehicles
GNF-Pf-1423 has been explored as a potential scaffold for the synthesis of theranostic agents. These are designed to combine therapeutic and diagnostic functions in a single compound, allowing real-time tracking of drug distribution and accurate dose delivery to lesions .
Tumor-Targeting Applications
The compound’s functionalization with specific ligands can target prostate-specific membrane antigen (PSMA), making it suitable for prostate cancer treatment. It shows specificity toward PSMA-expressing cells, which could lead to more effective and targeted cancer therapies .
Drug Resistance Modulation
Research indicates that GNF-Pf-1423 may play a role in modulating drug resistance, particularly in relation to antimalarial drugs that target the mitochondria. This could be crucial in developing new strategies to combat drug-resistant strains of malaria .
Mitochondrial Transport
The compound has been tagged with green fluorescent protein (GFP) to study its localization to the parasite mitochondrion, suggesting a role in mitochondrial transport. This could have implications for understanding and potentially disrupting the life cycle of parasitic organisms .
Pharmacokinetic Half-Life Extension
GNF-Pf-1423 has been modified to include an albumin-binding tag, which is reported to extend the pharmacokinetic half-life of drugs in vivo. This could enhance the duration of efficacy for various therapeutic agents .
Radiolabelling and Imaging
The compound has been used in efficient 68Ga-radiolabelling, which is essential for positron-emission tomography (PET) imaging. This application is significant for non-invasive diagnostic imaging and tracking the biodistribution of therapeutics .
Cell Cycle Arrest Induction
Loaded with potent anti-mitotic drugs, GNF-Pf-1423 has been shown to inhibit the kinesin spindle protein (KSP) and induce G2/M-phase cell cycle arrest. This could be a valuable approach in the development of anti-cancer treatments .
High Water Solubility and Functionalization
Due to its high water solubility and ease of functionalization using carboxylate chemistry, GNF-Pf-1423 serves as an excellent candidate for drug delivery systems. Its solubility enhances its compatibility with biological systems, which is a critical factor in drug design .
Mecanismo De Acción
Target of Action
GNF-Pf-1423, also known as Oprea1_378850 or 4-fluoro-N-{2-[3-({[(2-fluorophenyl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide, primarily targets the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to encode a member of the major facilitator superfamily (MFS) .
Mode of Action
The compound interacts with its target, pfmfr3, in a way that leads to decreased sensitivity to MMV085203 and GNF-Pf-3600 as well as other compounds that have a mitochondrial mechanism of action .
Biochemical Pathways
The affected pathways involve mitochondrial transport as well as drug resistance for clinically relevant antimalarials that target the mitochondria . The compound’s action is different from the direct inhibition of cytochrome bc1 .
Pharmacokinetics
It is suggested that the compound’s physical and chemical properties might be a reason for its lack of oral efficacy .
Result of Action
The molecular and cellular effects of GNF-Pf-1423’s action involve the modulation of mitochondrial transport and drug resistance mechanisms. The compound’s action leads to decreased sensitivity to certain antimalarial compounds .
Action Environment
It is known that the compound’s action is influenced by the genetic background of the parasites .
Propiedades
IUPAC Name |
4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F2N3O2S/c26-18-11-9-17(10-12-18)25(32)28-13-14-30-15-23(19-5-1-4-8-22(19)30)33-16-24(31)29-21-7-3-2-6-20(21)27/h1-12,15H,13-14,16H2,(H,28,32)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZALDBPTNLQWIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=C(C=C3)F)SCC(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-[3-[2-(2-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B2972436.png)
![N-[1-(4-Chlorophenyl)-1-hydroxybutan-2-yl]prop-2-enamide](/img/structure/B2972437.png)

![methyl 5-[(1S)-1-aminoethyl]-2-methoxybenzoate hydrochloride](/img/structure/B2972439.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2972443.png)
![4-(azepan-1-ylsulfonyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2972445.png)





![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B2972456.png)